

Inpyrfluxam: A Comprehensive Toxicological Profile for Research Professionals

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An In-depth Technical Guide

This technical guide provides a comprehensive overview of the toxicological profile of **inpyrfluxam**, a succinate dehydrogenase inhibitor (SDHI) fungicide. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key pathways and processes to support further research and risk assessment.

Executive Summary

Inpyrfluxam is a broad-spectrum fungicide that acts by inhibiting the mitochondrial enzyme succinate dehydrogenase (Complex II) in fungi, thereby disrupting cellular respiration and energy production.[1][2][3][4][5] Toxicological evaluation in various animal models indicates that inpyrfluxam has moderate acute oral toxicity.[6] The primary target organs identified in repeat-dose studies are the liver, thyroid, and adrenal glands.[7][8] Notably, neurotoxic effects, including optic nerve damage in dogs, have been observed at higher doses.[6][7] Inpyrfluxam is not considered to be genotoxic or carcinogenic.[7][9][10][11] It is also not classified as a reproductive or developmental toxicant, although some offspring toxicity was noted at maternally toxic doses.[7][9][11] This guide synthesizes the key toxicological endpoints and provides context through standardized experimental protocols and visual diagrams.

Mechanism of Action: Succinate Dehydrogenase Inhibition

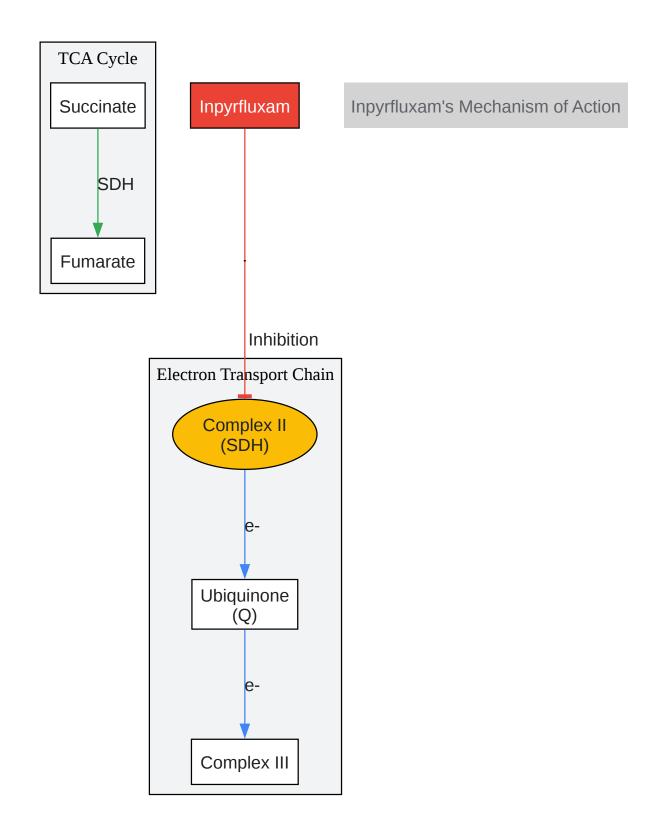


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Inpyrfluxam's fungicidal activity stems from its ability to inhibit succinate dehydrogenase (SDH), a critical enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][3][4][5] By binding to the quinone binding site of the SDH complex, **inpyrfluxam** blocks the oxidation of succinate to fumarate.[12] This inhibition disrupts the flow of electrons to ubiquinone, thereby halting ATP production and leading to fungal cell death.[3][12] The high degree of conservation of the SDH enzyme across species raises considerations for off-target effects.[12]





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Caption: **Inpyrfluxam** inhibits Succinate Dehydrogenase (SDH), blocking the electron transport chain.

Toxicological Data Summary

The following tables summarize the key quantitative toxicological data for **inpyrfluxam**, derived from a comprehensive battery of studies.

Acute Toxicity Profile

Inpyrfluxam exhibits moderate acute toxicity via the oral route and low toxicity via dermal and inhalation routes.[7] It is a slight eye irritant but is not found to be a skin irritant or sensitizer.[7]

Study Type	Species	Route	LD50/LC50	Classificati on	Reference
Acute Oral	Rat	Oral	50-300 mg/kg bw	Moderate	[6][13][14]
Acute Dermal	Rat	Dermal	>2000 mg/kg bw	Low	[6]
Acute Inhalation	Rat	Inhalation	>2610 mg/m ³ (4h)	Low	[6]
Eye Irritation	Slight Irritant	[7]			
Skin Irritation	Not an Irritant	[7]	_		
Skin Sensitization	Not a Sensitizer	[7]			

Repeat-Dose Toxicity: No-Observed-Adverse-Effect Levels (NOAELs)

Chronic exposure studies have identified the liver, adrenal glands, and thyroid as target organs. [7][8] In dogs, neurotoxic effects, including optic nerve damage, were observed.[6][7]



Study Duration	Species	NOAEL	Key Effects at LOAEL	Reference
28-Day	Rat	44 mg/kg bw/day	Liver, thyroid, adrenal, and ovarian effects	[7]
28-Day	Mouse	54 mg/kg bw/day	Liver effects	[7]
28-Day	Dog	100 mg/kg bw/day	CNS effects at 1000 mg/kg bw/day	[7]
90-Day	Rat	37.5 mg/kg bw/day	Increased adrenocortical zona fasciculata cell vacuolation	[7]
90-Day	Mouse	111 mg/kg bw/day	Changes in liver weight and histopathology	[7]
90-Day	Dog	40 mg/kg bw/day	Adrenal zona fasciculata cell vacuolation and optic nerve degeneration	[7]
1-Year	Dog	6 mg/kg bw/day	Histopathological changes (zona fasciculate cell vacuolation) in the adrenal gland	[7][8]

Carcinogenicity and Genotoxicity

Inpyrfluxam has been found to be non-carcinogenic in long-term studies in both rats and mice.
[7][9][10][11] A comprehensive battery of in vitro and in vivo assays also concluded that
inpyrfluxam is not genotoxic.[7][9][11]



Study Type	Species	Duration	Result	NOAEL (Toxicity)	Reference
Carcinogenici ty	Mouse	78-Week	Not Carcinogenic	69 mg/kg bw/day	[7]
Combined Chronic/Carci nogenicity	Rat	104-Week	Not Carcinogenic	19.4 mg/kg bw/day	[7]
Genotoxicity Assays	In vitro & In vivo	N/A	Not Genotoxic	N/A	[7]

Reproductive and Developmental Toxicity

Inpyrfluxam is not considered a reproductive or developmental toxicant.[7] Developmental effects, such as decreased fetal body weight, were observed but generally in the presence of maternal toxicity.[7][9][10]

Study Type	Species	NOAEL (Maternal)	NOAEL (Developme ntal/Offspri ng)	NOAEL (Reproducti ve)	Reference
2-Generation Reproduction	Rat	31 mg/kg bw/day	22 mg/kg bw/day	93 mg/kg bw/day	[7]
Development al	Rat	25 mg/kg bw/day	25 mg/kg bw/day	N/A	[7]
Development al (Teratogenicit y)	Rabbit	60 mg/kg bw/day	200 mg/kg bw/day	N/A	[7]

Neurotoxicity

Neurotoxic effects have been observed in both acute and sub-chronic studies, with reduced motor activity and body temperature in rats at high acute doses, and more significant effects



like optic nerve damage in dogs in longer-term studies.[6][7]

Study Type	Species	NOAEL	Key Effects at LOAEL	Reference
Acute Neurotoxicity	Rat	30 mg/kg bw	Reduced motor activity and body temperature	[7]
90-Day Neurotoxicity	Rat	240 mg/kg bw/day (Neurotoxicity)	Decreased body weight and feed consumption (Systemic)	[7]
90-Day & 1-Year	Dog	40 mg/kg bw/day (90-day)	CNS effects and optic nerve damage at ≥160 mg/kg bw/day	[7]

Experimental Protocols

The toxicological evaluation of **inpyrfluxam** was conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the quality, consistency, and comparability of data.

Combined Chronic Toxicity/Carcinogenicity Study (Based on OECD TG 453)

This study design evaluates both long-term toxicity and carcinogenic potential in a single study, typically in rats.[2][9][13][15]

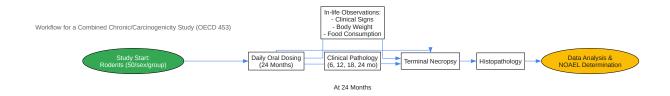
- Test System: Wistar or Sprague-Dawley rats are commonly used. At least 50 animals of
 each sex are assigned to each dose and control group for the carcinogenicity phase, with an
 additional 10 per sex per group for the chronic toxicity phase.[9][13]
- Dose Administration: **Inpyrfluxam** is administered orally, usually mixed in the diet, for a duration of 24 months.[9] At least three dose levels and a concurrent control group are used.



[9][13]

Observations:

- Clinical: Daily cage-side observations and weekly detailed physical examinations are performed.
- Body Weight and Food Consumption: Measured weekly for the first 13 weeks and monthly thereafter.
- Clinical Pathology: Blood and urine samples are collected at 6, 12, 18, and 24 months for hematology and clinical chemistry analysis.
- Pathology: A full gross necropsy is performed on all animals. A comprehensive list of tissues is collected and preserved, with histopathological examination of all tissues from the control and high-dose groups, and any gross lesions or target organs from all other groups.[1]



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Caption: Workflow for a Combined Chronic/Carcinogenicity Study (OECD 453).

Two-Generation Reproduction Toxicity Study (Based on OECD TG 416)



This study assesses the effects of a substance on reproductive performance and offspring development over two generations.[7][16][17][18]

- Test System: The rat is the preferred species. Each group consists of a sufficient number of animals to yield at least 20 pregnant females.[7][18]
- Dose Administration: The test substance is administered continuously to the parental (P) generation before mating, during mating, gestation, and lactation. Dosing continues for the F1 generation from weaning through their mating and the weaning of the F2 generation.[7]
 [18]
- Endpoints Evaluated:
 - Parental Animals (P and F1): Estrous cycles, mating behavior, fertility, gestation length, parturition, and lactation. Body weights, food consumption, clinical observations, and postmortem organ weights and histopathology of reproductive organs are recorded.[18]
 - Offspring (F1 and F2): Viability, sex ratio, clinical signs, body weight gain, and developmental landmarks (e.g., anogenital distance, sexual maturation). Gross necropsy is performed on selected pups.[18]

Acute Neurotoxicity Study (Based on OECD TG 424)

This study is designed to detect potential neurotoxic effects after a single exposure.[3][12][19] [20][21]

- Test System: Adult rats are typically used, with at least 10 animals per sex per group.[12]
- Dose Administration: A single dose is administered, usually via oral gavage. At least three dose levels and a control are used.[3]
- Assessments:
 - Functional Observational Battery (FOB): A series of non-invasive tests to assess sensory, motor, and autonomic functions. This includes observations of home cage activity, handling reactivity, and open-field behavior.
 - Motor Activity: Quantified using an automated device to measure locomotor activity.

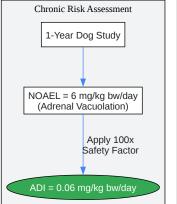


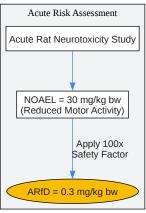
 Pathology: At the end of the observation period, animals are euthanized, and a detailed neurohistopathological examination of the central and peripheral nervous systems is conducted.[3][12]

Health-Based Guidance Values

Based on the comprehensive toxicological dataset, regulatory agencies have established health-based guidance values to ensure human safety.

- Acceptable Daily Intake (ADI): An ADI for inpyrfluxam has been established at 0.06 mg/kg bw/day. This value is based on the NOAEL of 6 mg/kg bw/day from a 1-year study in dogs, with the key endpoint being adrenocortical zona fasciculata vacuolation. A 100-fold safety factor was applied.[7]
- Acute Reference Dose (ARfD): An ARfD was established at 0.3 mg/kg bw. This is based on the NOAEL of 30 mg/kg bw from an acute neurotoxicity study in rats, where reduced motor activity and body temperature were observed at the next highest dose. A 100-fold safety factor was applied.[7][15]





Derivation of Health-Based Guidance Values for Inpyrfluxam



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Caption: Derivation of Health-Based Guidance Values for Inpyrfluxam.

Ecotoxicology Profile

Inpyrfluxam is classified as "very highly toxic" to freshwater fish and "moderately toxic" to freshwater invertebrates on an acute basis.[17] It is considered "practically non-toxic" to birds such as mallards and quail, but "highly toxic" to passerine species.[17] For pollinators, **inpyrfluxam** is "practically non-toxic" to honeybees on both an acute contact and oral basis. [17]

Conclusion

The toxicological profile of **inpyrfluxam** is well-characterized through a comprehensive set of studies conducted according to international guidelines. The primary mode of action is the inhibition of mitochondrial respiration in fungi. In mammals, the main target organs for toxicity are the liver, thyroid, and adrenal glands, with neurotoxicity observed at higher dose levels, particularly in dogs. **Inpyrfluxam** is not genotoxic, carcinogenic, or a reproductive toxicant. The established ADI and ARfD provide a robust basis for human health risk assessment. This guide provides a foundational resource for researchers and professionals engaged in the study and development of SDHI-class compounds.

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